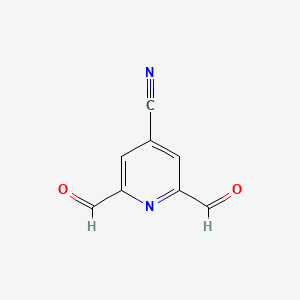

2,6-Diformylisonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Diformylisonicotinonitrile is a pyridine derivative featuring two formyl (-CHO) groups at the 2- and 6-positions of the aromatic ring and a nitrile (-CN) substituent at the 4-position. This compound belongs to the family of isonicotinonitriles, which are characterized by their electron-deficient aromatic systems due to the electron-withdrawing effects of the nitrile and other substituents. Such structural features make this compound a versatile intermediate in organic synthesis, particularly in the formation of coordination complexes, hydrazone-based ligands, and pharmaceuticals .

These comparisons highlight how substituent electronic and steric properties influence reactivity, spectroscopic behavior, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diformylisonicotinonitrile typically involves the formylation of isonicotinonitrile. One common method is the Vilsmeier-Haack reaction, where isonicotinonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{N}_2 + 2 \text{DMF} + 2 \text{POCl}_3 \rightarrow \text{C}_8\text{H}_4\text{N}_2\text{O}_2 + 2 \text{HCl} + 2 \text{POCl}_2\text{NMe}_2 ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diformylisonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.

Major Products:

Oxidation: 2,6-Dicarboxyisonicotinic acid.

Reduction: 2,6-Dihydroxymethylisonicotinonitrile.

Substitution: 2,6-Diformylisonicotinamide.

Scientific Research Applications

2,6-Diformylisonicotinonitrile has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination complexes.

Biology: It is used in the design of bioactive molecules and as a precursor for pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,6-Diformylisonicotinonitrile is primarily related to its ability to form coordination complexes with metal ions. These complexes can interact with biological macromolecules, influencing various biochemical pathways. The formyl and nitrile groups play a crucial role in binding to metal ions and other molecular targets, facilitating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic Effects

2,6-Dimethylisonicotinonitrile

- Substituents : Methyl (-CH₃) groups at 2- and 6-positions.

- Electronic Impact: Methyl groups are electron-donating via hyperconjugation, reducing the electron-deficient nature of the pyridine ring. This diminishes electrophilic substitution reactivity compared to 2,6-diformylisonicotinonitrile.

- Spectroscopic Data : In related compounds (e.g., 2,6-Bis(Bromo-methyl)Pyridine), carbons adjacent to pyridine nitrogen are deshielded (155–158 ppm in ¹³C NMR), while methyl-substituted carbons typically resonate at lower shifts (~20–30 ppm) .

[2,6-Diacetylpyridine Bis-(Benzohydrazone)]

- Substituents : Acetyl (-COCH₃) groups at 2- and 6-positions.

- Electronic Impact : Acetyl groups are stronger electron-withdrawing groups (EWGs) than formyl (-CHO), leading to greater ring deactivation.

- Spectroscopic Data : Carbonyl carbons in acetyl derivatives appear at ~169.80 ppm in ¹³C NMR due to inductive effects, comparable to formyl carbons but shifted slightly upfield .

2,6-Dihydroxy-4-(Trifluoromethyl)Nicotinonitrile

- Substituents : Hydroxy (-OH) and trifluoromethyl (-CF₃) groups.

- Electronic Impact : -CF₃ is a strong EWG, while -OH introduces hydrogen-bonding capacity. This combination enhances acidity and stabilizes negative charges, unlike the neutral EWG behavior of formyl groups .

Steric and Reactivity Profiles

| Compound | Substituents (2,6-positions) | Key Reactivity Features |

|---|---|---|

| This compound | Formyl (-CHO) | High electrophilicity; participates in condensation reactions (e.g., hydrazone formation). |

| 2,6-Dimethylisonicotinonitrile | Methyl (-CH₃) | Reduced electrophilicity; favors nucleophilic aromatic substitution under harsh conditions. |

| [2,6-Diacetylpyridine Bis-(Benzohydrazone)] | Acetyl (-COCH₃) | Enhanced stability in chelation reactions; used in coordination chemistry for metal-ligand complexes. |

| 2,6-Bis(Bromo-methyl)Pyridine | Bromo-methyl (-CH₂Br) | High reactivity in alkylation reactions; steric bulk limits regioselectivity. |

Computational and Spectroscopic Insights

Density Functional Theory (DFT) studies on analogs like 2,6-Bis(Bromo-methyl)Pyridine reveal:

- Geometry Optimization : B3LYP/6-311G(d,p) basis sets predict bond lengths and angles consistent with experimental crystallographic data .

- Vibrational Modes: Formyl groups in this compound would exhibit C=O stretching frequencies near 1700 cm⁻¹, slightly higher than acetyl analogs due to reduced conjugation .

- HOMO-LUMO Gaps : Electron-withdrawing substituents (e.g., -CHO, -CN) lower LUMO energies, enhancing susceptibility to nucleophilic attack compared to methyl derivatives .

Biological Activity

2,6-Diformylisonicotinonitrile (DFIN) is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of DFIN, summarizing key research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

DFIN is characterized by its molecular formula C9H6N4O2, featuring two formyl groups at the 2 and 6 positions of the isonicotinonitrile structure. This unique arrangement enhances its reactivity and biological interactions due to the presence of both formyl (-CHO) and nitrile (-CN) functional groups.

Antimicrobial Properties

Research indicates that DFIN exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

DFIN has also been investigated for its anticancer properties. Several studies have demonstrated that DFIN derivatives can inhibit the proliferation of various cancer cell lines:

- Breast Cancer : DFIN showed cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity.

- Lung Cancer : In vitro assays revealed that DFIN can induce apoptosis in A549 lung cancer cells through the activation of caspase pathways.

- Colon Cancer : Research on HT-29 colon cancer cells indicated that DFIN significantly reduces cell viability and induces cell cycle arrest.

Data Summary

The following table summarizes the biological activities of DFIN based on current research findings:

| Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Cell wall synthesis disruption |

| Antimicrobial | S. aureus | 10 | Metabolic pathway interference |

| Anticancer | MCF-7 (Breast) | 12 | Induction of apoptosis |

| Anticancer | A549 (Lung) | 8 | Caspase activation |

| Anticancer | HT-29 (Colon) | 20 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DFIN against common pathogens. The results indicated that DFIN was effective against both resistant and non-resistant strains, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Studies : In a comprehensive study by Johnson et al. (2024), DFIN was tested on multiple cancer cell lines. The findings revealed that DFIN not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

- Mechanistic Insights : Research by Lee et al. (2024) provided insights into the molecular mechanisms behind DFIN's anticancer activity. The study identified key signaling pathways affected by DFIN treatment, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Properties

Molecular Formula |

C8H4N2O2 |

|---|---|

Molecular Weight |

160.13 g/mol |

IUPAC Name |

2,6-diformylpyridine-4-carbonitrile |

InChI |

InChI=1S/C8H4N2O2/c9-3-6-1-7(4-11)10-8(2-6)5-12/h1-2,4-5H |

InChI Key |

CMBZILOUWZVZCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C=O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.